Cas no 91271-78-2 (3-(Pyrrolidin-1-ylmethyl)phenylmethanamine)

3-(Pyrrolidin-1-ylmethyl)phenylmethanamine structure
91271-78-2 structure
Nombre del producto:3-(Pyrrolidin-1-ylmethyl)phenylmethanamine
Número CAS:91271-78-2
MF:C12H18N2
Megavatios:190.284722805023
MDL:MFCD06408780
CID:799519
PubChem ID:4712478

3-(Pyrrolidin-1-ylmethyl)phenylmethanamine Propiedades químicas y físicas

Nombre e identificación

    • (3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine
    • [3-(1-Pyrrolidinylmethyl)phenyl]methanamine
    • 1-[3-(PYRROLIDIN-1-YLMETHYL)PHENYL]METHANAMINE
    • 3-Pyrrolidin-1-ylmethyl-benzylamine
    • AcetaMide, N-[3-(aMinooxy)propyl]-, hydrochloride
    • Benzenemethanamine,3-(1-pyrrolidinylmethyl)-
    • 3-(1-Pyrrolidinylmethyl)benzenemethanamine (ACI)
    • 1-[3-[(Pyrrolidin-1-yl)methyl]phenyl]methanamine
    • [3-(Pyrrolidin-1-ylmethyl)phenyl]methanamine
    • BIOD 303
    • AS-38264
    • DB-078972
    • RTUWXPVILJUANC-UHFFFAOYSA-N
    • Benzenemethanamine, 3-(1-pyrrolidinylmethyl)-
    • {3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
    • 3-pyrrolidin-1-ylmethyl-benzylamine, AldrichCPR
    • CHEMBL3781266
    • BIOD303
    • AKOS000145587
    • 1-[3-(1-Pyrrolidinylmethyl)phenyl]methanamine
    • 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
    • SCHEMBL110832
    • 91271-78-2
    • Z228584590
    • BDBM50158373
    • 3-Pyrrolidin-1-ylmethylbenzylamine
    • CS-D1238
    • MFCD06408780
    • SB39850
    • EN300-35556
    • 3-[(1-Pyrrolidinyl)methyl]benzylamine
    • DTXSID60405719
    • 3-(Pyrrolidin-1-ylmethyl)phenylmethanamine
    • MDL: MFCD06408780
    • Renchi: 1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2
    • Clave inchi: RTUWXPVILJUANC-UHFFFAOYSA-N
    • Sonrisas: NCC1C=C(CN2CCCC2)C=CC=1

Atributos calculados

  • Calidad precisa: 190.147
  • Masa isotópica única: 190.147
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 164
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 29.3A^2

Propiedades experimentales

  • Denso: 1.068
  • Punto de ebullición: 295℃ at 760 mmHg
  • Punto de inflamación: 120.2°C
  • índice de refracción: 1.584

3-(Pyrrolidin-1-ylmethyl)phenylmethanamine Información de Seguridad

3-(Pyrrolidin-1-ylmethyl)phenylmethanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-35556-0.05g
{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
91271-78-2 93.0%
0.05g
$58.0 2025-02-20
Enamine
EN300-35556-1.0g
{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
91271-78-2 93.0%
1.0g
$248.0 2025-02-20
Apollo Scientific
OR965325-1g
3-Pyrrolidin-1-ylmethyl-benzylamine
91271-78-2 95%
1g
£112.00 2025-02-21
Chemenu
CM117687-1g
3-[(1-Pyrrolidinyl)methyl]benzylamine
91271-78-2 97%
1g
$145 2024-07-20
abcr
AB216761-250 mg
1-[3-(1-Pyrrolidinylmethyl)phenyl]methanamine; 95%
91271-78-2
250MG
€159.10 2023-02-05
abcr
AB216761-1 g
1-[3-(1-Pyrrolidinylmethyl)phenyl]methanamine; 95%
91271-78-2
1g
€205.80 2022-06-11
Chemenu
CM117687-5g
3-[(1-Pyrrolidinyl)methyl]benzylamine
91271-78-2 97%
5g
$557 2024-07-20
Alichem
A109008805-5g
(3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine
91271-78-2 97%
5g
$412.88 2023-08-31
Enamine
EN300-35556-10.0g
{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
91271-78-2 93.0%
10.0g
$1017.0 2025-02-20
Enamine
EN300-35556-1g
{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
91271-78-2 95%
1g
$248.0 2023-09-03

3-(Pyrrolidin-1-ylmethyl)phenylmethanamine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91271-78-2)3-(Pyrrolidin-1-ylmethyl)phenylmethanamine
A917057
Pureza:99%
Cantidad:5g
Precio ($):287.0